5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of furan, triazole, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of Furan-2-carboxylic Acid Hydrazide: This is achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
Synthesis of 5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: The furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide.
Preparation of 5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: This involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with altered oxadiazole ring structures.
Substitution: Substituted derivatives with various functional groups attached to the furan and triazole rings.
Scientific Research Applications
5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-21-15(12-8-5-9-22-12)18-19-16(21)24-10-13-17-14(20-23-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
XOIMXKCVCWBPCO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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